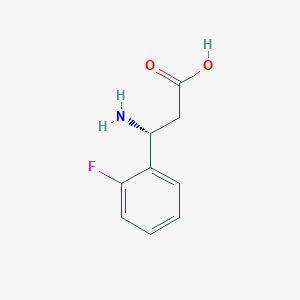

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-(2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCLTSJQAQBNCE-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-3-(2-fluorophenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(2-fluorophenyl)-propionic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a fluorine atom on the phenyl ring, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and known biological activities of this compound, serving as a valuable resource for researchers and professionals in drug discovery and development.

Chemical Properties

(R)-3-Amino-3-(2-fluorophenyl)-propionic acid, a chiral molecule, possesses a distinct set of physicochemical properties that are crucial for its handling, formulation, and biological interactions.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-amino-3-(2-fluorophenyl)propanoic acid | N/A |

| Synonyms | (R)-2-Fluoro-β-phenylalanine, D-β-Phe(2-F)-OH | [1] |

| CAS Number | 151911-22-7 | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [1] |

| Molecular Weight | 183.18 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

Table 2: Physicochemical Properties (Experimental and Predicted)

| Property | Value | Method | Source(s) |

| Melting Point | 210-212 °C | Experimental (for 3-fluoro isomer) | [2] |

| Boiling Point | 305.7 °C at 760 mmHg | Predicted (for 3-fluoro isomer) | [2] |

| Solubility | 7 mg/mL in H₂O (with sonication) | Experimental (for (R)-2-Amino-3-(2-fluorophenyl)propanoic acid) | [3] |

| pKa | Not available | ||

| logP | 0.96 | Predicted (ACD/LogP for 3-fluoro isomer) | [4] |

| Optical Rotation | [α]D²⁵ = +5.0 ± 2º (c=1 in H₂O) | Experimental | [1] |

Note: Some experimental data, particularly for melting and boiling points, are for the isomeric 3-fluorophenyl derivative and should be considered as an approximation for the 2-fluoro isomer.

Synthesis and Analysis

The enantioselective synthesis of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid is crucial for its application in pharmacological studies. Several asymmetric synthetic strategies for β-amino acids can be adapted for its preparation.

Experimental Protocols

1. Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation (General Approach)

A common and effective method for the asymmetric synthesis of β-amino acids involves the rhodium-catalyzed hydrogenation of β-(acylamino)acrylates. This method offers high enantioselectivity.[5][6][7]

-

Step 1: Synthesis of the β-(Acylamino)acrylate Precursor: The synthesis begins with the condensation of 2-fluorobenzaldehyde with malonic acid and a nitrogen source (e.g., ammonium acetate or an amine) to form a β-amino acid, which is then acylated to yield the corresponding β-(acylamino)acrylate.

-

Step 2: Asymmetric Hydrogenation: The resulting β-(acylamino)acrylate is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as those derived from ligands like BICP or Me-DuPhos.[5][8] The choice of catalyst and reaction conditions (solvent, pressure, temperature) is critical for achieving high enantiomeric excess (ee).

-

Step 3: Deprotection: Finally, the acyl protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the desired (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.

Workflow for Asymmetric Synthesis

Caption: General workflow for the asymmetric synthesis of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.

2. Chiral HPLC Analysis for Enantiomeric Purity Determination

The enantiomeric purity of the final product is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9][10]

-

Stationary Phase: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., Chiralpak series) or macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic T) are often effective for separating amino acid enantiomers.[11][12]

-

Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact composition needs to be optimized for baseline separation of the enantiomers.[13]

-

Detection: UV detection is commonly used, as the phenyl ring provides a chromophore.

Workflow for Chiral HPLC Analysis

Caption: General workflow for chiral HPLC analysis of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the methine proton (CH-NH₂), and the diastereotopic methylene protons (CH₂-COOH).

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms of the phenyl ring would show characteristic shifts and C-F coupling.

Biological Activity and Signaling Pathways

(R)-3-Amino-3-(2-fluorophenyl)-propionic acid is primarily investigated for its potential to modulate neurotransmitter systems, particularly the GABAergic system. Its structural similarity to GABA suggests that it may act as a GABA analogue.[3]

Potential Mechanism of Action

The primary hypothesis for the biological activity of this compound revolves around its interaction with components of the GABAergic system, which includes GABA receptors and GABA transporters (GATs).[14]

-

GABA Receptor Modulation: As a GABA analogue, it may bind to and modulate the activity of GABA receptors, such as the GABA-B receptor. This interaction could either mimic or block the effects of GABA, leading to downstream changes in neuronal excitability.

-

Inhibition of GABA Transporters: Another plausible mechanism is the inhibition of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of GATs would lead to an increased concentration of GABA in the synapse, enhancing inhibitory neurotransmission.[15][16]

Hypothesized Signaling Pathway

Caption: Hypothesized modulation of GABAergic neurotransmission by (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.

Applications in Drug Development

The unique properties of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid make it a valuable building block in the design of novel therapeutics, particularly for neurological disorders where the GABAergic system plays a key role, such as epilepsy, anxiety, and neuropathic pain.[3][17] The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[6]

Conclusion

(R)-3-Amino-3-(2-fluorophenyl)-propionic acid is a promising scaffold for the development of new central nervous system-acting drugs. While its exact physicochemical properties and biological mechanisms are still under investigation, its potential as a modulator of the GABAergic system warrants further exploration. This technical guide provides a foundational understanding of this compound, intended to facilitate future research and development efforts. Further studies are needed to fully elucidate its pharmacological profile, including detailed binding assays, in vivo efficacy studies, and comprehensive spectroscopic characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 6. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. yakhak.org [yakhak.org]

- 14. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The GABA Transporters GAT-1 and GAT-3 modulate glutamatergic transmission via activation of presynaptic GABAB receptors in the rat globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (R)-3-Amino-3-(2-fluorophenyl)-propionic acid (CAS: 151911-22-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(2-fluorophenyl)-propionic acid, a fluorinated β-amino acid analog, represents a valuable chiral building block in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom to the phenyl ring can significantly modulate the physicochemical and pharmacological properties of parent compounds, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the available scientific and technical information for (R)-3-Amino-3-(2-fluorophenyl)-propionic acid, focusing on its synthesis, potential therapeutic applications, and physicochemical characteristics. While extensive research on this specific molecule is not widely published, this guide extrapolates from data on structurally related compounds to provide a foundational understanding for researchers.

Chemical and Physical Properties

(R)-3-Amino-3-(2-fluorophenyl)-propionic acid is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 151911-22-7 | General |

| Molecular Formula | C₉H₁₀FNO₂ | General |

| Molecular Weight | 183.18 g/mol | General |

| Appearance | White to off-white solid | General |

| Purity | Typically ≥95% | General |

| Synonyms | (3R)-3-amino-3-(2-fluorophenyl)propanoic acid, D-3-Amino-3-(2-fluorophenyl)-propionic acid, H-(R)-beta-Phe(2-F)-OH | [1] |

Synthesis

General Synthetic Strategies

Common approaches for the asymmetric synthesis of compounds like (R)-3-Amino-3-(2-fluorophenyl)-propionic acid include:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials. For example, a method has been reported for the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid starting from (S)-serine. This multi-step process involves the formation of a chiral aziridine intermediate followed by ring-opening with a Grignard reagent. A similar strategy could potentially be adapted for the target molecule.

-

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity. This can involve asymmetric hydrogenation of enamines or other prochiral precursors.

-

Enzymatic Resolution: Using enzymes, such as lipases or transaminases, to selectively resolve a racemic mixture of the amino acid or a precursor. For instance, the kinetic resolution of racemic 3-amino-3-(3-fluorophenyl)propanoic acid has been achieved with high enantiomeric excess using a transaminase from Thermobaculum terrenum.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the enzymatic resolution of a racemic β-amino acid, a plausible method for obtaining the desired (R)-enantiomer.

References

Synthesis of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry. Its unique structural features, including the fluorine substituent on the phenyl ring, make it an attractive component for the design of novel therapeutics, particularly in the area of neuroscience.[1] The controlled synthesis of the (R)-enantiomer is crucial for developing stereochemically pure active pharmaceutical ingredients. This guide provides a comprehensive overview of the plausible synthetic strategies for obtaining this compound, including asymmetric synthesis and chiral resolution of a racemic mixture. Detailed experimental protocols, adapted from established methodologies for analogous compounds, are presented, along with expected quantitative data and graphical representations of the synthetic workflows.

Introduction

β-Amino acids are key structural motifs in numerous biologically active molecules. The incorporation of a fluorine atom into the phenyl ring of β-phenylalanine can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. This compound, in particular, is a chiral building block of interest for the synthesis of complex molecular architectures with potential therapeutic applications. This document outlines two primary strategies for its enantioselective synthesis: asymmetric synthesis starting from a chiral precursor and the resolution of a racemic mixture of 3-amino-3-(2-fluorophenyl)-propionic acid.

Synthetic Strategies

Two main routes are proposed for the synthesis of the target molecule:

-

Route 1: Asymmetric Synthesis. This approach involves the use of a chiral auxiliary to induce stereoselectivity during the formation of the β-amino acid backbone. A plausible method is adapted from the synthesis of similar chiral β-amino acids.

-

Route 2: Racemic Synthesis and Chiral Resolution. This strategy involves the non-stereoselective synthesis of 3-amino-3-(2-fluorophenyl)-propionic acid followed by the separation of the enantiomers using chiral chromatography.

Route 1: Asymmetric Synthesis

This route describes a potential asymmetric synthesis starting from 2-fluorobenzaldehyde and utilizing a chiral auxiliary derived from L-asparagine. The methodology is adapted from the well-established synthesis of similar chiral β-amino acids.

Overall Synthetic Pathway

Caption: Asymmetric synthesis workflow.

Experimental Protocols

Step 1: Synthesis of the Racemic β-Amino Acid (for comparison and resolution route)

A general one-pot synthesis for 3-amino-3-arylpropionic acids can be adapted.

-

Reaction: A mixture of 2-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in ethanol is refluxed for 6-8 hours.

-

Work-up: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield racemic 3-amino-3-(2-fluorophenyl)propionic acid.

Step 2: Chiral Resolution (Route 2)

The resolution of the racemic mixture can be achieved via preparative chiral HPLC.

-

Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak).

-

Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an acidic or basic modifier to improve peak shape. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

-

Procedure: The racemic mixture is dissolved in the mobile phase and injected onto the column. The two enantiomers will elute at different retention times, allowing for their collection as separate fractions. The fractions containing the desired (R)-enantiomer are pooled, and the solvent is removed under reduced pressure.

Data Presentation

Table 1: Expected Data for Racemic Synthesis and Resolution

| Step | Product | Expected Yield (%) | Expected Purity (%) (HPLC) | Expected Enantiomeric Excess (%) |

| Racemic Synthesis | Racemic 3-Amino-3-(2-fluorophenyl)propionic acid | 60-75 | >95 | 0 |

| Chiral Resolution | (R)-3-Amino-3-(2-fluorophenyl)propionic acid | 35-45 (from racemic) | >99 | >99 |

Route 2: Asymmetric Synthesis using a Chiral Auxiliary

This method avoids resolution by introducing chirality early in the synthesis. The following is a plausible protocol adapted from known literature procedures for similar molecules.

Logical Workflow

Caption: Logical workflow for asymmetric synthesis.

Detailed Experimental Protocols

Step 1: Preparation of the Chiral Auxiliary

This protocol is adapted from the synthesis of a similar chiral pyrimidinone.

-

A solution of L-asparagine monohydrate in aqueous potassium hydroxide is treated with pivalaldehyde.

-

The mixture is then reacted with methyl chloroformate in the presence of sodium bicarbonate.

-

The resulting chiral pyrimidinone is isolated by precipitation upon acidification.

Step 2: Asymmetric Michael Addition

-

The chiral auxiliary is reacted with an organocuprate reagent derived from 2-fluorobromobenzene. This involves the formation of 2-fluorophenyllithium followed by transmetalation with a copper(I) salt.

-

The organocuprate undergoes a stereoselective 1,4-conjugate addition to the α,β-unsaturated system of the chiral auxiliary. The bulky group on the auxiliary directs the incoming nucleophile to one face of the molecule, establishing the desired (R)-stereochemistry.

Step 3: Hydrolysis and Isolation

-

The resulting adduct is subjected to acidic hydrolysis (e.g., with HCl) to cleave the chiral auxiliary and deprotect the amino and carboxyl groups.

-

The final product, (R)-3-amino-3-(2-fluorophenyl)propionic acid, is isolated and purified by crystallization or chromatography. The chiral auxiliary can often be recovered and reused.

Data Presentation

Table 2: Expected Data for Asymmetric Synthesis

| Step | Product | Expected Yield (%) | Expected Diastereomeric Excess (%) | Expected Enantiomeric Excess (%) |

| Chiral Auxiliary Synthesis | Chiral Pyrimidinone | 70-80 | N/A | >99 |

| Michael Addition | Diastereomeric Adduct | 65-75 | >95 | N/A |

| Hydrolysis & Isolation | (R)-3-Amino-3-(2-fluorophenyl)propionic acid | 80-90 (from adduct) | N/A | >98 |

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through either asymmetric synthesis utilizing a chiral auxiliary or by resolution of the racemic compound. The choice of method will depend on factors such as scale, cost, and available equipment. The asymmetric approach offers the advantage of producing the desired enantiomer directly with high stereoselectivity, while chiral resolution provides a more straightforward route to both enantiomers, albeit with a lower theoretical yield for the target molecule. The protocols and data presented in this guide, adapted from established literature for similar compounds, provide a solid foundation for researchers and drug development professionals to pursue the synthesis of this valuable chiral building block.

References

An In-Depth Technical Guide to (R)-3-Amino-3-(2-fluorophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(2-fluorophenyl)propionic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural features, including a chiral center and a fluorine-substituted phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and known biological significance, presenting data in a format amenable to research and development professionals.

Molecular Structure and Chemical Identity

(R)-3-Amino-3-(2-fluorophenyl)propionic acid is a derivative of β-alanine, featuring a phenyl group substituted with a fluorine atom at the ortho-position, and a chiral center at the C3 position with an (R)-configuration.

Molecular Formula: C₉H₁₀FNO₂

Molecular Weight: 183.18 g/mol

IUPAC Name: (3R)-3-Amino-3-(2-fluorophenyl)propanoic acid

CAS Number: 151911-22-7

SMILES String: N--INVALID-LINK--c1ccccc1F

The presence of the fluorine atom can significantly influence the molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties in drug candidates.

Molecular Visualization

The three-dimensional arrangement of atoms in (R)-3-Amino-3-(2-fluorophenyl)propionic acid is crucial for its interaction with biological targets. The following diagram illustrates its core structure.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of (R)-3-Amino-3-(2-fluorophenyl)propionic acid is provided below. It is important to note that some data, such as the melting point, is reported for a closely related isomer and should be considered an approximation.

| Property | Value | Reference |

| Appearance | White to off-white powder | [Generic supplier data] |

| Melting Point | ~210-212 °C (for 3-fluoro isomer) | [1] |

| Optical Rotation | [α]²⁵/D = +5.0 ± 2.0° (c=1 in H₂O) | [Generic supplier data] |

| Solubility | Water: ~7 mg/mL (requires sonication) | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for (R)-3-Amino-3-(2-fluorophenyl)propionic acid is not widely available in the public domain. However, based on the known structure, the following characteristic peaks would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons (multiplets, ~7.0-7.5 ppm), the chiral proton on the β-carbon (multiplet), the α-methylene protons (multiplets), and the amine and carboxylic acid protons (broad singlets).

-

¹³C NMR: Resonances for the aromatic carbons (with splitting due to the fluorine atom), the carbonyl carbon (~170-180 ppm), the β-carbon attached to the amino group, and the α-carbon.

-

FT-IR: Characteristic absorptions for the N-H stretch of the amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), and C-F and C-H aromatic stretches.

Synthesis and Experimental Protocols

One common approach is the use of a chiral auxiliary or a chiral catalyst in a Mannich-type reaction. A plausible synthetic workflow is outlined below.

Illustrative Experimental Protocol (General)

-

Imine Formation: 2-Fluorobenzaldehyde is reacted with a chiral amine (e.g., a derivative of phenylglycinol) in an appropriate solvent like toluene, often with azeotropic removal of water, to form the corresponding chiral imine.

-

Asymmetric Mannich Reaction: The chiral imine is then reacted with a silyl ketene acetal (e.g., derived from methyl acetate) in the presence of a Lewis acid catalyst at low temperature. The stereochemical outcome is directed by the chiral auxiliary on the imine.

-

Hydrolysis and Deprotection: The resulting adduct is subjected to acidic or basic hydrolysis to cleave the ester and remove the chiral auxiliary, yielding the desired (R)-3-Amino-3-(2-fluorophenyl)propionic acid. The product is then typically purified by recrystallization or chromatography.

Biological Activity and Applications

(R)-3-Amino-3-(2-fluorophenyl)propionic acid is primarily utilized as a chiral building block in the synthesis of more complex pharmaceutical compounds. Its incorporation into a drug candidate can impart favorable properties due to the presence of the fluorophenyl moiety and the defined stereochemistry.

The therapeutic areas where derivatives of this compound are being explored include:

-

Neurological Disorders: β-Amino acids and their derivatives have been investigated for their potential to modulate neurotransmitter systems. The structural similarity to neurotransmitters like GABA and glutamate suggests that they could interact with their respective receptors or transporters.

-

Enzyme Inhibition: The unique conformation of β-amino acids can be exploited to design potent and selective enzyme inhibitors. For instance, they have been incorporated into inhibitors of proteases and other enzymes implicated in disease.

Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀, Kᵢ values) for the direct biological activity of (R)-3-Amino-3-(2-fluorophenyl)propionic acid itself. Its primary value lies in its role as a key intermediate.

Potential Signaling Pathway Involvement

Given its application in the development of treatments for neurological disorders, it is plausible that derivatives of (R)-3-Amino-3-(2-fluorophenyl)propionic acid could modulate signaling pathways associated with neuronal function and survival. A hypothetical logical relationship for its role in drug discovery is depicted below.

Conclusion

(R)-3-Amino-3-(2-fluorophenyl)propionic acid is a strategically important molecule for medicinal chemists and pharmaceutical scientists. Its well-defined stereochemistry and the presence of a 2-fluorophenyl group offer a versatile scaffold for the design of novel therapeutics with potentially enhanced pharmacological profiles. While detailed biological activity data for the compound itself is limited, its value as a chiral building block is well-recognized. Further research into derivatives of this compound is likely to yield novel drug candidates for a range of diseases, particularly those affecting the central nervous system.

References

The Impact of Fluorination on the Biological Activity of β-Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and drug discovery. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, and biological activity of peptides and small molecules. This technical guide provides an in-depth exploration of the biological activities of β-amino acids containing fluorine, with a focus on their therapeutic potential as antimicrobial, anticancer, and enzyme-inhibitory agents. We will delve into the synthesis of these valuable compounds, present quantitative data on their biological efficacy, detail relevant experimental protocols, and visualize key molecular pathways.

The Influence of Fluorine on β-Amino Acid Conformation and Properties

The introduction of fluorine into β-amino acids can significantly alter their physicochemical properties. The high electronegativity of fluorine can create strong dipoles and influence non-covalent interactions, leading to specific conformational constraints. These conformational changes can enhance binding affinity to biological targets and increase resistance to enzymatic degradation. For instance, fluorination can stabilize β-sheet structures in peptides, a key structural motif in many biologically active molecules. Furthermore, the metabolic stability of the peptide backbone can be enhanced by replacing hydrogen with fluorine, thereby increasing the in vivo half-life of peptide-based therapeutics.

Antimicrobial Activity of Fluorinated β-Amino Acid-Containing Peptides

Peptides incorporating fluorinated β-amino acids have shown significant promise as a new class of antimicrobial agents. The fluorinated residues can enhance the amphipathic nature of these peptides, a key characteristic for their interaction with and disruption of microbial membranes. Below is a summary of the minimum inhibitory concentrations (MICs) of several synthetic peptides containing fluorinated amino acids against common bacterial pathogens.

Quantitative Antimicrobial Data

| Peptide/Compound | Target Organism | MIC (µM) | Reference |

| R23F | Staphylococcus aureus (MRSA) | 6 | [1] |

| R23DI | Staphylococcus aureus (MRSA) | 6 | [1] |

| R23F | Staphylococcus aureus 209P | 12 | [1] |

| R23DI | Staphylococcus aureus 209P | ≥12 | [1] |

| R23F | Bacillus cereus IP-5812 | 75 | [1] |

| R23DI | Bacillus cereus IP-5812 | 150 | [1] |

| Peptide 2 (with Aib) | Staphylococcus aureus ATCC 25923 | 12.5 | [2] |

| Peptide 2 (with Aib) | Staphylococcus aureus (clinical isolate 1) | 6.25 | [2] |

| Peptide 2 (with Aib) | Staphylococcus aureus (clinical isolate 2) | 12.5 | [2] |

| Peptide 2 (with Aib) | Staphylococcus aureus (clinical isolate 3) | 12.5 | [2] |

| Peptide 2 (with Aib) | Staphylococcus aureus (clinical isolate 4) | 6.25 | [2] |

| Peptide 7 | Escherichia coli | Comparable to amoxicillin | [3] |

| Peptide 8 | Escherichia coli | Comparable to amoxicillin | [3] |

| Peptide 12 | Escherichia coli | Comparable to amoxicillin | [3] |

| Peptide 7 | Staphylococcus aureus | Higher activity than against E. coli | [3] |

| Peptide 8 | Staphylococcus aureus | Higher activity than against E. coli | [3] |

| Peptide 12 | Staphylococcus aureus | Higher activity than against E. coli | [3] |

Anticancer Activity of Fluorinated β-Amino Acids and Their Derivatives

Fluorinated β-amino acids and their derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are varied and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. The data below summarizes the half-maximal inhibitory concentrations (IC50) of various fluorinated compounds against several cancer cell lines.

Quantitative Anticancer Data

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| CYT-Rx20 (β-nitrostyrene derivative) | MCF-7 (Breast) | 0.81 ± 0.04 | [4] |

| CYT-Rx20 (β-nitrostyrene derivative) | MDA-MB-231 (Breast) | 1.82 ± 0.05 | [4] |

| CYT-Rx20 (β-nitrostyrene derivative) | ZR75-1 (Breast) | 1.12 ± 0.06 | [4] |

| Betulinic Acid | MCF-7 (Breast) | Varies (e.g., 4.8 - 25.7) | [5] |

| LfcinB (21–25)Pal | HCT-116 (Colon) | ~50 (estimated from graph) | [6] |

| 26[F] LfcinB (20–30)2 | HCT-116 (Colon) | ~25 (estimated from graph) | [6] |

| 5-Fluorouracil | SW480 (Colon) | 12.1166 | [7] |

| 5-FU-BA (cocrystal) | SW480 (Colon) | 6.4731 | [7] |

| 5-FU-HBA (cocrystal) | SW480 (Colon) | 10.2174 | [7] |

| 5-Fluorouracil | Caco-2 (Colon) | 105 | [8] |

| 5-Fluorouracil | HT29 (Colon) | ~11.25 (after 5 days) | [9] |

| 5-Fluorouracil | HCT-116 (Colon) | ~11.3 (after 3 days) | [9] |

| Compound 7b (pyranoquinolinone) | MCF-7 (Breast) | 1.82 - 8.06 µg/mL | [10] |

| Compound 7b (pyranoquinolinone) | HepG2 (Liver) | 1.82 - 8.06 µg/mL | [10] |

| Compound 7b (pyranoquinolinone) | HCT-116 (Colon) | 1.82 - 8.06 µg/mL | [10] |

| Compound 97 (s-triazine derivative) | MCF-7 (Breast) | 0.77 ± 0.01 | [11] |

| Compound 98 (s-triazine derivative) | MCF-7 (Breast) | 0.1 ± 0.01 | [11] |

| Compound 99 (s-triazine derivative) | MDA-MB-231 (Breast) | 6.49 ± 0.04 | [11] |

| Compound 11 (dihydroquinoline derivative) | T47D (Breast) | 2.20 ± 1.5 | [11] |

| Compound 11 (dihydroquinoline derivative) | MCF-7 (Breast) | 3.03 ± 1.5 | [11] |

| Compound 11 (dihydroquinoline derivative) | MDA-MB-231 (Breast) | 11.90 ± 2.6 | [11] |

| Compound 63a (benzoimidazole derivative) | MCF-7 (Breast) | 0.0047 | [11] |

| Compound 78a (coumarin sulfonamide) | MCF-7 (Breast) | 10.95 ± 0.96 | [11] |

| Compound 78b (coumarin sulfonamide) | MCF-7 (Breast) | 10.62 ± 1.35 | [11] |

Enzyme Inhibition by Fluorinated β-Amino Acids

Fluorinated β-amino acids are effective inhibitors of various enzymes, including proteases that play critical roles in disease progression. The fluorine atom can participate in strong interactions with the enzyme's active site, leading to potent and selective inhibition. The inhibitory constants (Ki) for several fluorinated β-amino acid derivatives are presented below.

Quantitative Enzyme Inhibition Data

| Inhibitor | Enzyme | Ki (µM) | Reference |

| u-1 (fluoroolefin peptidomimetic) | Dipeptidyl Peptidase IV | 0.188 | [8] |

| l-3 (fluoroolefin peptidomimetic) | Dipeptidyl Peptidase IV | 7.69 | [12] |

| u-3 (fluoroolefin peptidomimetic) | Dipeptidyl Peptidase IV | 6.03 | [12] |

| BPTI variant with Difluoroethylglycine | α-Chymotrypsin | Enhanced inhibition vs wild-type | [13] |

| Ac-DEVD-Propionate | Caspase-3 | 0.00475 ± 0.00060 | [14] |

| Ac-DEVD-Propionate | Caspase-7 | Not specified, but effective | [14] |

Experimental Protocols

Synthesis of Fluorinated β-Amino Esters (General Procedure)

This protocol describes a general method for the synthesis of racemic β-amino esters, which can then be resolved to obtain enantiomerically pure fluorinated β-amino acids.

Materials:

-

Appropriate fluorinated aldehyde

-

Malonic acid

-

Ammonium acetate (NH4OAc)

-

Ethanol (EtOH)

-

Thionyl chloride (SOCl2)

-

Appropriate alcohol (e.g., ethanol, methanol)

-

Diethyl ether

Procedure:

-

Synthesis of Racemic β-Amino Acids:

-

A mixture of the fluorinated aldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (2 equivalents) in ethanol is refluxed for 8 hours.

-

The resulting white crystals are filtered, washed with acetone, and recrystallized from water and acetone to yield the racemic β-amino acid.

-

-

Esterification:

-

The racemic β-amino acid is suspended in the appropriate alcohol (e.g., ethanol).

-

The suspension is cooled to 0°C, and thionyl chloride (1.2 equivalents) is added dropwise.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is triturated with diethyl ether, filtered, and washed with diethyl ether to yield the crude ester hydrochloride.

-

The crude product is recrystallized from a mixture of the alcohol and diethyl ether to give the pure racemic β-amino ester hydrochloride.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of antimicrobial peptides.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Peptide stock solution

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Peptide Dilution:

-

Prepare a serial two-fold dilution of the peptide stock solution in MHB in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

-

Include a positive control (bacteria without peptide) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT assay to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the growth medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the compound's solvent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Signaling Pathways and Mechanisms of Action

Apoptosis Induction by Fluorinated Compounds

Many fluorinated compounds exert their anticancer effects by inducing apoptosis. The underlying mechanisms can be complex and involve multiple signaling pathways. One proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Caption: A simplified schematic of a potential apoptosis pathway induced by fluorinated compounds.

Inhibition of GABA Transporter (GAT1)

Fluorinated β-amino acid analogs can act as inhibitors of neurotransmitter transporters, such as the GABA transporter 1 (GAT1). GAT1 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. Inhibition of GAT1 leads to an increased concentration of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a target for the development of drugs to treat neurological disorders like epilepsy.

Caption: Mechanism of GABA transporter 1 (GAT1) inhibition by a fluorinated β-amino acid analog.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of the biological activity of newly synthesized fluorinated β-amino acids.

Caption: A general experimental workflow for screening the biological activity of fluorinated β-amino acids.

Conclusion

The incorporation of fluorine into β-amino acids represents a highly effective strategy for the development of novel therapeutic agents. The unique properties of fluorine allow for the fine-tuning of molecular conformation, metabolic stability, and biological activity. As demonstrated in this guide, fluorinated β-amino acids and their derivatives exhibit potent antimicrobial, anticancer, and enzyme-inhibitory activities. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly advancing field. Further exploration of the vast chemical space of fluorinated β-amino acids holds immense promise for the discovery of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Strategic Single-Residue Substitution in the Antimicrobial Peptide Esc(1–21) Confers Activity against Staphylococcus aureus, Including Drug-Resistant and Biofilm Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuning of the Anti-Breast Cancer Activity of Betulinic Acid via Its Conversion to Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LfcinB-Derived Peptides: Specific and punctual change of an amino acid in monomeric and dimeric sequences increase selective cytotoxicity in colon cancer cell lines - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 14. biorxiv.org [biorxiv.org]

Spectroscopic Analysis of (R)-3-Amino-3-(2-fluorophenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-3-Amino-3-(2-fluorophenyl)propionic acid. Due to the limited availability of specific experimental spectral data for this exact molecule in publicly accessible databases, this document outlines the detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, which are crucial for its structural elucidation and characterization. To illustrate the data presentation, example data for a closely related compound, 3-Amino-3-phenylpropanoic acid, is provided in the structured tables.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (R)-3-Amino-3-(2-fluorophenyl)propionic acid. Please note: The data presented here is illustrative for 3-Amino-3-phenylpropanoic acid and serves as a template for the data expected for the target molecule.

Table 1: ¹H NMR Spectroscopic Data (Example for a Related Compound)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Aromatic-H |

| 4.45 | t | 1H | CH-NH₂ |

| 2.80 | d | 2H | CH₂-COOH |

Table 2: ¹³C NMR Spectroscopic Data (Example for a Related Compound)

| Chemical Shift (δ) ppm | Assignment |

| 175.0 | C=O (Carboxylic Acid) |

| 142.0 | Aromatic C (quaternary) |

| 128.8 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.5 | Aromatic CH |

| 52.0 | CH-NH₂ |

| 42.0 | CH₂-COOH |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium | C=C stretch (Aromatic) |

| 1250-1000 | Medium | C-N stretch, C-O stretch |

| 750-700 | Strong | C-H bend (Aromatic) |

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| 184.08 | [M+H]⁺ |

| 167.08 | [M-NH₃+H]⁺ |

| 138.07 | [M-COOH+H]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry vial. The choice of solvent may depend on the solubility of the compound and the desired exchange of labile protons.

-

To ensure a homogenous magnetic field, filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

2.1.2. Data Acquisition

-

¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid (R)-3-Amino-3-(2-fluorophenyl)-propionic acid powder directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Prepare a dilute solution of (R)-3-Amino-3-(2-fluorophenyl)-propionic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

For electrospray ionization (ESI), the solution can be directly infused into the mass spectrometer. For matrix-assisted laser desorption/ionization (MALDI), the sample solution is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto the MALDI target plate to co-crystallize.

2.3.2. Data Acquisition

-

ESI-MS: This "soft" ionization technique is well-suited for amino acids. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is scanned over a relevant mass range (e.g., m/z 50-500).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS can be performed to obtain a highly accurate mass measurement of the molecular ion.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like (R)-3-Amino-3-(2-fluorophenyl)-propionic acid.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Putative Mechanism of Action of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed mechanistic studies on (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid are not extensively available in the public domain. This guide, therefore, presents a putative mechanism of action based on the pharmacology of structurally related β-amino acids and fluorinated compounds. The quantitative data and experimental protocols are illustrative and based on methodologies commonly employed for analogous molecules.

Introduction

This compound is a chiral, non-proteinogenic β-amino acid derivative. Its structure, featuring a β-amino acid backbone and a fluorinated phenyl ring, suggests its potential as a modulator of neurotransmitter systems, a property often observed in this class of compounds.[1][2] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability and binding affinity to biological targets.[3] This document outlines a hypothesized mechanism of action for this compound, focusing on its potential interactions with key neurotransmitter systems, and provides a framework for its experimental investigation.

Putative Mechanism of Action

Based on its structural similarity to β-alanine and other β-phenyl-β-alanine derivatives, this compound is proposed to exert its effects primarily through the modulation of GABAergic and glutamatergic neurotransmission.[4]

2.1. Modulation of the GABAergic System

β-Alanine is known to act on various components of the GABAergic system.[4][5] It is plausible that this compound could exhibit similar activities, potentially with altered potency and selectivity due to the fluorophenyl substituent.

-

GABA Receptor Activity: The compound may act as an agonist or antagonist at GABAA and GABAB receptors.

-

GABA Transporter (GAT) Inhibition: It could inhibit the reuptake of GABA from the synaptic cleft by targeting one or more of the GABA transporters (GAT1, GAT2, GAT3, BGT1).

2.2. Modulation of the Glutamatergic System

Derivatives of phenylalanine have been shown to interact with glutamate receptors.[6] The presence of the phenyl group in this compound suggests a potential for interaction with these targets.

-

NMDA Receptor Modulation: It may act as a modulator at the N-methyl-D-aspartate (NMDA) receptor, potentially at the glycine co-agonist site.[4]

-

AMPA/Kainate Receptor Modulation: The compound could also influence the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.

Quantitative Data (Illustrative)

The following tables present hypothetical quantitative data that would be crucial for characterizing the mechanism of action of this compound.

Table 1: Illustrative Receptor Binding Affinities (Ki, nM)

| Target | This compound | Reference Compound |

| GABAA Receptor | 500 | Muscimol (5) |

| GABAB Receptor | >10,000 | Baclofen (150) |

| Glycine Site (NMDA Receptor) | 800 | Glycine (100) |

| GAT-1 | 250 | Tiagabine (50) |

| GAT-3 | 1500 | SNAP-5114 (300) |

Table 2: Illustrative Functional Activity (IC50 / EC50, µM)

| Assay | This compound | Effect |

| [35S]GTPγS Binding (GABAB) | >100 | No significant agonism |

| GABA Uptake Inhibition (GAT-1) | 1.5 | Inhibition |

| Glycine-stimulated [3H]MK-801 Binding | 5.2 | Potentiation |

Proposed Signaling Pathways

The interaction of this compound with GABA and glutamate signaling pathways could lead to a net modulatory effect on neuronal excitability.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 6. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorinated Advantage: A Technical Guide to Fluorinated Phenylalanine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the phenylalanine scaffold has emerged as a powerful strategy in medicinal chemistry, offering a means to modulate the physicochemical and biological properties of peptides and small molecule drugs. This in-depth technical guide explores the synthesis, properties, and applications of fluorinated phenylalanine derivatives, providing quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers in drug discovery and development.

Core Concepts: The Impact of Fluorination

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique properties to the phenylalanine molecule.[1] The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism, leading to a longer in vivo half-life of drug candidates.[1] Furthermore, the electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and modify the electronic environment of the aromatic ring, influencing crucial non-covalent interactions, such as cation-π stacking, that govern ligand-receptor binding.[2] These modifications can lead to significant improvements in biological activity, including enhanced binding affinity, increased potency, and improved selectivity.[2]

Data Presentation: Quantitative Insights into Biological Activity

The following tables summarize key quantitative data for various fluorinated phenylalanine derivatives, providing a comparative overview of their biological properties in different therapeutic contexts.

Proteasome Inhibition

Fluorinated phenylalanine derivatives have been incorporated into peptide-based proteasome inhibitors, which are crucial in cancer therapy. The proteasome is a key regulator of intracellular protein degradation, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells.[3][4]

| Compound | Target Subunit | IC50 (µM) | Cell Line | Reference |

| Non-fluorinated Peptide Epoxiketone | β5 | <1 | HEK-293 | [5] |

| P2-Phe(m-CF3)2 Analog | β5 | <1 | HEK-293 | [5] |

| P3-Phe(m-CF3)2 Analog | β5 | <1 | HEK-293 | [5] |

| P2,P3-di-Phe(m-CF3)2 Analog | β5 | >100 | HEK-293 | [5] |

| Non-fluorinated Peptide Boronic Ester | β5 | ~0.1 | HEK-293 | [5] |

| Phe(m-CF3)2 Analog | β5 | ~0.05 | HEK-293 | [5] |

G Protein-Coupled Receptor (GPCR) Modulation

The introduction of fluorinated phenylalanine into peptide ligands for GPCRs can significantly enhance binding affinity.[2] This is exemplified by the dimeric opioid peptide Biphalin, where substitution with 4-fluoro-phenylalanine (4-F-Phe) at the 4 and 4' positions increases its affinity for both µ- and δ-opioid receptors.[2]

| Biphalin Analog | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | Reference |

| Native Sequence (Phe at 4,4') | 0.45 | 0.20 | [2] |

| 4-F-Phe Analog (4-F-Phe at 4,4') | 0.25 | 0.08 | [2] |

PET Imaging Tracer Biodistribution

18F-labeled fluorophenylalanine derivatives are valuable tracers for Positron Emission Tomography (PET) imaging, particularly in oncology for visualizing tumors with increased amino acid metabolism.[6][7]

| Tracer | Tumor Model | Tumor-to-Muscle Ratio (at 60 min p.i.) | Reference |

| 3-l-[18F]FPhe | Subcutaneous MCF-7 | 1.82 ± 0.08 | [6] |

| 3-d-[18F]FPhe | Subcutaneous MCF-7 | 2.22 ± 0.07 | [6] |

| [18F]FET | Subcutaneous MCF-7 | 2.0 ± 0.11 | [6] |

| 3-l-[18F]FPhe | Subcutaneous PC-3 | 1.79 ± 0.27 | [6] |

| 3-d-[18F]FPhe | Subcutaneous PC-3 | 2.7 ± 0.33 | [6] |

| [18F]FET | Subcutaneous PC-3 | 2.12 ± 0.17 | [6] |

| p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) | 9L Glioma-bearing rats | 1.45 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of fluorinated phenylalanine derivatives.

Synthesis of 4-Fluoro-L-phenylalanine

This protocol describes a general procedure for the synthesis of 4-fluoro-L-phenylalanine.[8]

Materials:

-

4-Fluorophenylpyruvic acid

-

2,2-Diphenylglycine

-

Chiral pyridoxamine catalyst

-

Methanol-Water (8:2)

Procedure:

-

To a 5 mL reaction vial equipped with a magnetic stirring bar, add 4-fluorophenylpyruvic acid (0.30 mmol), 2,2-diphenylglycine (0.30 mmol), and the chiral pyridoxamine catalyst (0.030 mmol).

-

Add 3.0 mL of an 8:2 methanol-water solvent mixture.

-

Stir the reaction mixture at 20 °C for 3 days.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and purify the product using standard chromatographic techniques to yield (S)-2-amino-3-(4-fluorophenyl)propanoic acid.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine

This protocol outlines the manual synthesis of a peptide containing a 4-fluorophenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10]

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids (including Fmoc-4-fluoro-L-phenylalanine-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

DIPEA (N,N-Diisopropylethylamine)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and then DMF again.

-

Amino Acid Coupling: a. In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. For coupling of Fmoc-4-fluoro-L-phenylalanine-OH, a standard coupling time of 2 hours is generally sufficient.[9] b. Add the activated amino acid solution to the deprotected resin and agitate the mixture at room temperature for 1-2 hours. c. After coupling, drain the reaction solution and wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Collect the crude peptide by centrifugation and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 value of a fluorinated phenylalanine-containing inhibitor against a target enzyme.[5][11]

Materials:

-

Purified target enzyme

-

Fluorogenic peptide substrate specific for the enzyme

-

Fluorinated phenylalanine-containing inhibitor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with necessary cofactors)

-

96-well microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the inhibitor in the assay buffer. Prepare a solution of the enzyme and the fluorogenic substrate in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution. Include controls with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37 °C) for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The rate of the reaction is proportional to the rate of increase in fluorescence.

-

Data Analysis: Calculate the initial velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. superchemistryclasses.com [superchemistryclasses.com]

The Fluorine Advantage: An In-depth Technical Guide to Enhancing Peptide and Protein Stability

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into peptide and protein structures has emerged as a powerful tool in the design of robust and effective therapeutics. This technical guide provides a comprehensive overview of the role of fluorine in enhancing the stability of these biomolecules. By leveraging the unique physicochemical properties of fluorine, researchers can overcome inherent limitations of peptides and proteins, such as susceptibility to degradation and thermal instability, paving the way for the next generation of biologics.

The Core Principle: How Fluorine Imparts Stability

The introduction of fluorine into amino acid side chains profoundly influences the stability of peptides and proteins through a combination of effects. The primary mechanism behind this "fluoro-stabilization" is the enhancement of the hydrophobic effect.[1][2][3][4] Fluorinated side chains, particularly perfluorinated ones, are more hydrophobic than their hydrocarbon counterparts. When incorporated into the core of a protein, these residues drive a more compact and stable fold to minimize their contact with the aqueous environment. This results in an increased buried hydrophobic surface area, which is a major contributor to the overall thermodynamic stability of the protein.[1][2][4]

Fluorination has been shown to be a generally effective strategy for increasing the thermodynamic stability of proteins.[2] These non-proteogenic amino acids can be incorporated into both α-helical and β-sheet structures, generally enhancing protein stability against thermal and chemical denaturation, and slowing down their degradation by proteases.[2][3]

Quantitative Insights: The Impact of Fluorination on Stability

The stabilizing effect of fluorine can be quantified by measuring changes in the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG°). A higher Tm indicates greater thermal stability, while a more negative ΔG° signifies a more stable folded state.

Thermal and Thermodynamic Stability Data

The following table summarizes key quantitative data from various studies, illustrating the impact of fluorinating specific amino acid residues on the stability of different peptides and proteins.

| Peptide/Protein | Fluorinated Amino Acid | Position of Substitution | ΔTm (°C) | ΔΔG° (kcal/mol) | Reference |

| α4H (4-helix bundle) | Hexafluoroleucine (hFLeu) | Core residues | +15 to +20 | -2.0 to -3.0 | [3][5] |

| Gp41 C31 peptide | 5,5,5-Trifluoroisoleucine | Ile635 | +8.1 | Not Reported | [6] |

| Cold Shock Protein B | 4-Fluorophenylalanine | Phe residues | No significant change | No significant change | [7] |

| Cold Shock Protein B | 5-Fluorotryptophan | Trp residues | No significant change | No significant change | [7] |

Note: The impact of fluorination is highly context-dependent, influenced by the specific amino acid, its location within the protein structure, and the overall protein fold.

Impact on Secondary and Tertiary Structure

Fluorination can influence the propensity of peptides to adopt specific secondary structures. While highly fluorinated amino acids have been shown to have a lower α-helix propensity compared to their hydrocarbon counterparts, they are well-suited for stabilizing β-sheet structures.[8] This is attributed to the fact that the increased hydrophobicity of the fluorinated side chains is not as favorably accommodated in the more solvent-exposed positions of an α-helix.[5]

Despite the potential for localized conformational changes, crystal structures of fluorinated proteins have revealed that the overall tertiary structure is often remarkably similar to the non-fluorinated parent protein.[1][4] The fluorinated side chains, although larger, can be accommodated within the hydrophobic core with minimal structural perturbation.[1] This structural conservation is crucial for maintaining the biological activity of the protein.

Enhancing Resistance to Proteolytic Degradation

A significant challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases. The incorporation of fluorinated amino acids can enhance proteolytic stability, thereby increasing the in vivo half-life of the peptide.[2][3] However, the effect of fluorination on proteolytic stability is not always predictable and is highly dependent on the specific enzyme, the location of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[3][9][10] In some cases, fluorination can lead to increased resistance, while in others, it may have little to no effect or even increase susceptibility to cleavage.[9][10]

Proteolytic Stability Data

The following table provides examples of the effect of fluorination on the proteolytic stability of peptides.

| Peptide | Fluorinated Amino Acid | Protease | Outcome | Reference |

| Model Peptide | Fluorinated Phenylalanine | α-Chymotrypsin | Increased stability in some positions | [11] |

| Model Peptide | Fluorinated Phenylalanine | Pepsin | Variable effects depending on position | [11] |

| Antimicrobial Peptides (Buforin & Magainin) | Hexafluoroleucine | Trypsin | Generally increased stability | [11] |

Experimental Protocols

Solid-Phase Synthesis of Fluorinated Peptides

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a fluorinated amino acid using Fmoc chemistry.

Materials:

-

Fmoc-protected fluorinated amino acid

-

Standard Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (standard or fluorinated) with the coupling reagent and base in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Assessment of Thermal Stability by Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput method for measuring the thermal stability of proteins.[8][12]

Materials:

-

Purified protein sample

-

Fluorescent dye (e.g., SYPRO Orange)

-

Real-time PCR instrument

Procedure:

-

Sample Preparation: Prepare a reaction mixture containing the purified protein and the fluorescent dye in a suitable buffer.

-

Thermal Denaturation: Place the samples in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

-

Fluorescence Monitoring: Monitor the fluorescence of the dye as a function of temperature. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.

-

Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the fluorescence curve.[13][14]

Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution.[15][16]

Materials:

-

Purified peptide or protein sample

-

CD-compatible buffer (low salt, no optically active components)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Prepare a dilute solution of the peptide or protein in a CD-compatible buffer.

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) to analyze the secondary structure.

-

Data Analysis: The resulting spectrum can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil content. Conformational changes due to fluorination can be assessed by comparing the spectra of the fluorinated and non-fluorinated peptides.

Visualizing the Impact of Fluorine

Experimental Workflow for Fluorinated Peptide Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of a fluorinated peptide.

Conceptual Diagram of Fluorine-Mediated Interaction Modulation

This diagram illustrates how the incorporation of fluorine can modulate the interaction of a peptide with its target protein, a key factor in its biological activity and stability.

Conclusion

The incorporation of fluorine into peptides and proteins offers a versatile and powerful strategy for enhancing their stability and, consequently, their therapeutic potential. By understanding the fundamental principles of fluoro-stabilization and employing the experimental techniques outlined in this guide, researchers can rationally design and synthesize next-generation biologics with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of fluorinated amino acids will undoubtedly lead to the development of novel and more effective treatments for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. Nano differential scanning fluorimetry - Wikipedia [en.wikipedia.org]

- 10. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. unchainedlabs.com [unchainedlabs.com]

- 13. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein folding and stability investigated by fluorescence, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy: the flavodoxin story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. is.muni.cz [is.muni.cz]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of Fluorinated Beta-Amino Acids

The strategic incorporation of fluorine into amino acids has become a powerful tool in medicinal chemistry and protein engineering. Fluorinated β-amino acids, in particular, offer unique conformational properties that can be leveraged to design novel peptides and small molecules with enhanced stability, bioactivity, and specific secondary structures.[1][2][3] The distinct stereoelectronic properties of the fluorine atom, most notably its high electronegativity, introduce conformational biases that are not observed in their hydrocarbon counterparts.[4][5] This guide provides a comprehensive overview of the core principles, experimental methodologies, and key data related to the conformational analysis of these valuable building blocks.

Core Principles of Conformation in Fluorinated β-Amino Acids

The conformation of a β-amino acid is primarily defined by the torsion angles along its backbone: θ (N-Cβ), ψ (Cβ-Cα), and φ (Cα-CO). Unlike α-amino acids, the additional methylene group in the backbone provides greater flexibility, yet fluorination can impose rigid conformational constraints.

The Gauche Effect: A dominant factor in determining the conformation of fluorinated molecules is the gauche effect . This phenomenon describes the tendency of a molecule to adopt a gauche conformation (dihedral angle of ~60°) rather than the sterically less hindered anti conformation (180°). In the context of fluorinated β-amino acids, this effect is particularly pronounced in β-fluoroamines when the amine is protonated.[6] The stabilization of the gauche conformer is attributed to two main factors:

-

Hyperconjugation: This is the primary electronic explanation. It involves the donation of electron density from a C-H σ bonding orbital into the adjacent C-F σ* antibonding orbital.[7] This interaction is maximized in the gauche arrangement, leading to stabilization.[7]

-

Electrostatic Attraction: In protonated β-fluoroamines, an attractive electrostatic interaction between the electronegative fluorine and the electropositive hydrogens on the ammonium group favors the gauche conformation.[6]

These stereoelectronic effects can influence the secondary structure of peptides containing fluorinated β-amino acids, guiding them into specific folds like helices, turns, or extended strands.[4][5][8]

Experimental Methodologies and Protocols

A multi-faceted approach combining spectroscopic, crystallographic, and computational techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation of fluorinated β-amino acids and their peptides. Both ¹H and ¹⁹F NMR are employed to gain detailed structural insights.[4][9][10]

Generalized Experimental Protocol:

-

Sample Preparation: Dissolve the purified fluorinated β-amino acid or peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., CD₃OH, D₂O, CDCl₃) to a final concentration of 1-10 mM.

-